4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol
Overview
Description
4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol is a complex organic compound characterized by the presence of bromine, chlorine, and pyridine functional groups
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol typically involves multi-step organic reactions. One common synthetic route includes the formation of intermediate compounds through halogenation and coupling reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and consistency.
Chemical Reactions Analysis
4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe to investigate cellular processes.
Medicine: It may serve as a lead compound in drug discovery, particularly for developing treatments targeting specific molecular pathways.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structural features allow it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol stands out due to its unique combination of bromine, chlorine, and pyridine groups. Similar compounds include:
4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(2-pyridinyl)-2-butanol: Differing by the position of the pyridine ring.
4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-pentanol: Differing by the length of the carbon chain.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-(3,5-dichlorophenyl)-1-pyridin-3-ylbutan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrCl2NO/c22-17-5-3-14(4-6-17)8-20(16-10-18(23)12-19(24)11-16)21(26)9-15-2-1-7-25-13-15/h1-7,10-13,20-21,26H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJBVTBRKAALKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(CC2=CC=C(C=C2)Br)C3=CC(=CC(=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrCl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161929 | |
Record name | α-[2-(4-Bromophenyl)-1-(3,5-dichlorophenyl)ethyl]-3-pyridineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866043-51-8 | |
Record name | α-[2-(4-Bromophenyl)-1-(3,5-dichlorophenyl)ethyl]-3-pyridineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866043-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[2-(4-Bromophenyl)-1-(3,5-dichlorophenyl)ethyl]-3-pyridineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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